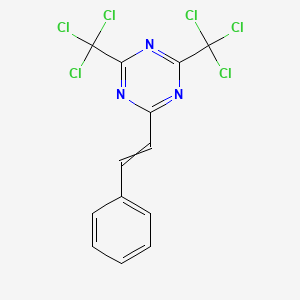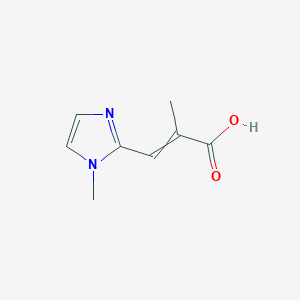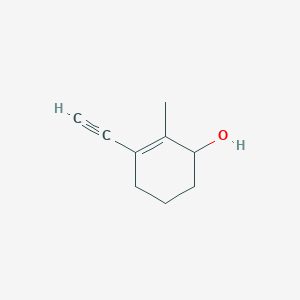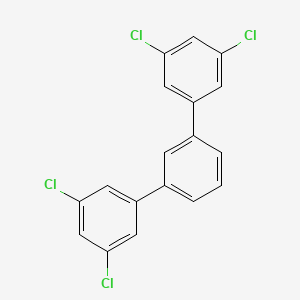
1,3-Bis(3,5-dichlorophenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3,5-dichlorophenyl)benzene is an organic compound with the molecular formula C18H10Cl4. It is a derivative of benzene, where two benzene rings are substituted with dichlorophenyl groups at the 1 and 3 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,5-dichlorophenyl)benzene typically involves the reaction of 3,5-dichlorobenzoyl chloride with benzene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring. The process can be summarized as follows:
Starting Materials: 3,5-dichlorobenzoyl chloride and benzene.
Catalyst: A suitable catalyst such as aluminum chloride (AlCl3) is used to facilitate the reaction.
Reaction Conditions: The reaction is conducted at a temperature range of 60-80°C for several hours.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The industrial production also incorporates advanced purification methods such as column chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3,5-dichlorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation Reactions: It can be oxidized to form corresponding quinones under specific conditions.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, quinones, and dihydro compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3,5-dichlorophenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(3,5-dichlorophenyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo electrophilic substitution reactions, which can modify biological molecules and pathways. The presence of chlorine atoms enhances its reactivity and allows it to interact with various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorobenzamide: Similar in structure but with an amide group instead of a benzene ring.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropenyl group, making it more reactive.
3,5-Dichlorobenzonitrile: Contains a nitrile group, which imparts different chemical properties
Uniqueness
1,3-Bis(3,5-dichlorophenyl)benzene is unique due to its symmetrical structure and the presence of two dichlorophenyl groups. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C18H10Cl4 |
|---|---|
Molekulargewicht |
368.1 g/mol |
IUPAC-Name |
1,3-dichloro-5-[3-(3,5-dichlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-5-13(6-16(20)9-15)11-2-1-3-12(4-11)14-7-17(21)10-18(22)8-14/h1-10H |
InChI-Schlüssel |
VAPVGTTWNBJHDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)

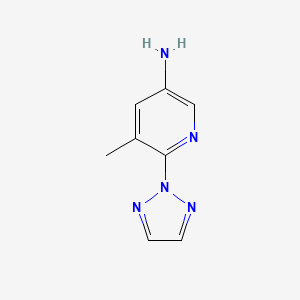
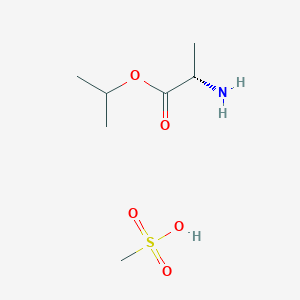
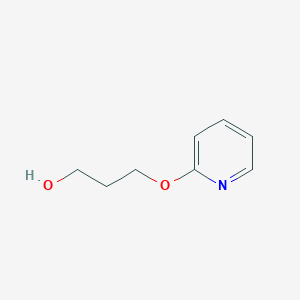
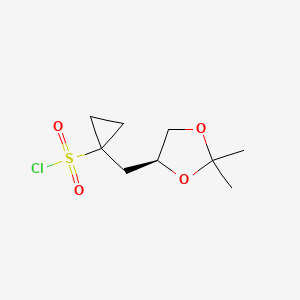
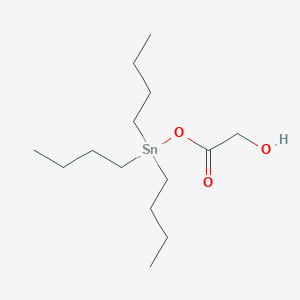
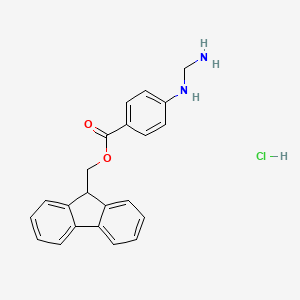
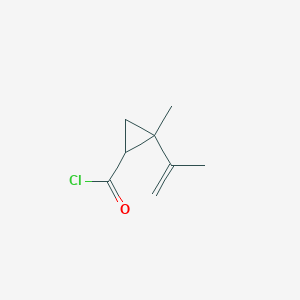
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)

